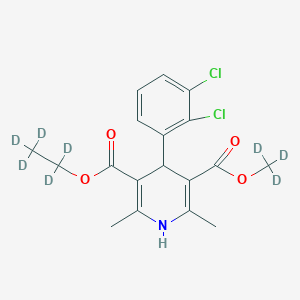
m-Fluoro Prasugrel-d4 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
m-Fluoro Prasugrel-d4 (hydrochloride): is a deuterated form of m-Fluoro Prasugrel, a compound used in scientific research. It is a stable isotope-labeled compound, which means that certain hydrogen atoms in the molecule are replaced with deuterium. This modification is often used in pharmacokinetic studies to track the compound’s behavior in biological systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of m-Fluoro Prasugrel-d4 (hydrochloride) involves several steps, starting with the preparation of the core structure of PrasugrelThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods: : Industrial production of m-Fluoro Prasugrel-d4 (hydrochloride) follows similar synthetic routes but is scaled up to meet commercial demands. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency .
Análisis De Reacciones Químicas
Types of Reactions: : m-Fluoro Prasugrel-d4 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs .
Aplicaciones Científicas De Investigación
m-Fluoro Prasugrel-d4 (hydrochloride) has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in metabolic studies to track the compound’s behavior in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Utilized in quality control and analytical testing .
Mecanismo De Acción
The mechanism of action of m-Fluoro Prasugrel-d4 (hydrochloride) involves its interaction with specific molecular targets. As a deuterated analog of Prasugrel, it inhibits platelet aggregation by irreversibly binding to the P2Y12 type ADP receptors on platelets. This prevents the activation of the GPIIb/IIIa receptor complex, thereby inhibiting ADP-mediated platelet activation and aggregation .
Comparación Con Compuestos Similares
Similar Compounds
Prasugrel: The non-deuterated form, used as an antiplatelet agent.
Clopidogrel: Another thienopyridine derivative with similar antiplatelet effects.
Ticlopidine: An older thienopyridine derivative with similar pharmacological properties
Uniqueness: : m-Fluoro Prasugrel-d4 (hydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium atoms allows for more precise tracking and analysis of the compound’s behavior in biological systems, making it a valuable tool in scientific research .
Propiedades
Fórmula molecular |
C20H21ClFNO3S |
|---|---|
Peso molecular |
413.9 g/mol |
Nombre IUPAC |
[5-[2-cyclopropyl-2-oxo-1-(2,3,4,6-tetradeuterio-5-fluorophenyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate;hydrochloride |
InChI |
InChI=1S/C20H20FNO3S.ClH/c1-12(23)25-18-10-15-11-22(8-7-17(15)26-18)19(20(24)13-5-6-13)14-3-2-4-16(21)9-14;/h2-4,9-10,13,19H,5-8,11H2,1H3;1H/i2D,3D,4D,9D; |
Clave InChI |
JMTYHLAGGLCFFP-XJKLIFGDSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])F)[2H])C(C(=O)C2CC2)N3CCC4=C(C3)C=C(S4)OC(=O)C)[2H].Cl |
SMILES canónico |
CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC(=CC=C3)F)C(=O)C4CC4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


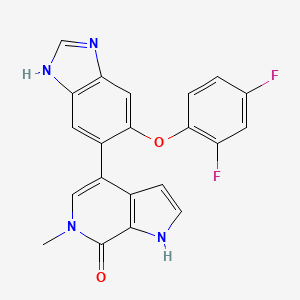
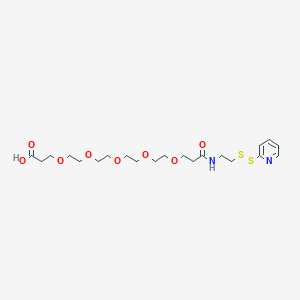
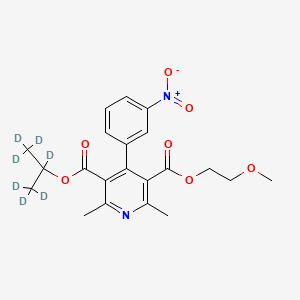
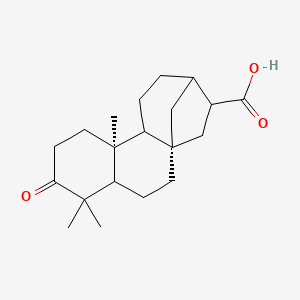


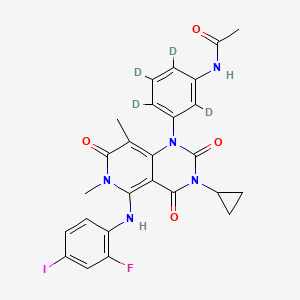
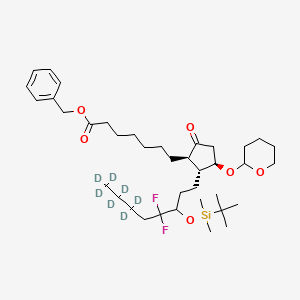
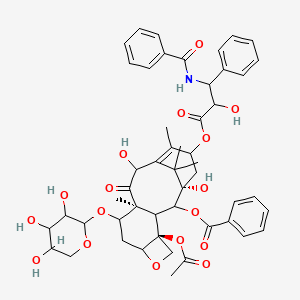
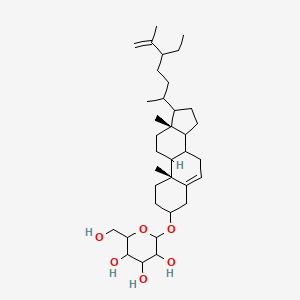
![(6aR,9R)-N-((S)-1-hydroxybutan-2-yl)-4,7-dimethyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxamide maleate](/img/structure/B12427959.png)
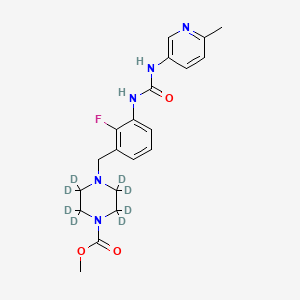
![[(3S,6R)-3,4-bis(acetyloxy)-6-(benzyloxy)-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B12427977.png)
